Decafluorobenzophenone
Description
Significance and Scope of Decafluorobenzophenone Research
The significance of this compound in scientific research stems from the profound impact of perfluorination on its chemical behavior. The carbon-fluorine bond is the strongest single bond in organic chemistry, leading to high thermal and photochemical stability in fluorinated molecules. unimi.it While aliphatic fluorinated compounds are generally inert to nucleophilic substitution, aromatic fluorine atoms in compounds like this compound are susceptible to nucleophilic aromatic substitution, a property that has been widely exploited in synthesis. unimi.it
The research scope of this compound is broad and encompasses several key areas:
Organic Synthesis: It serves as a versatile building block for the synthesis of a variety of fluorinated organic molecules. Its reactivity towards nucleophiles allows for the construction of complex structures, including fluorinated acridones and acridines. chemicalbook.comcookechem.com The regioselectivity of these substitution reactions can often be controlled by reaction conditions.
Polymer Chemistry: this compound is a key monomer in the synthesis of high-performance fluorinated poly(arylene ether ketone)s (FPAEKs). researchgate.netcanada.ca These polymers exhibit desirable properties such as high thermal stability, and excellent solubility in organic solvents. researchgate.net
Photochemistry: The photophysical and photochemical properties of this compound are of significant interest. Upon excitation, it forms a triplet state that is considerably more reactive than that of its non-fluorinated counterpart, benzophenone (B1666685). researchgate.net This enhanced reactivity is utilized in various photochemical reactions, including hydrogen abstraction and electron transfer processes. researchgate.net
Materials Science: The unique properties of this compound and its derivatives make them suitable for applications in materials science, such as in the development of optical waveguide materials and as additives in photovoltaic cells. unimi.itcanada.ca
Historical Perspective of Polyfluorinated Ketone Chemistry
The field of organofluorine chemistry has a rich history, with the first synthesis of an organofluorine compound dating back to 1862. nih.gov The development of methods for introducing fluorine into aromatic rings, such as the Schiemann reaction in 1927 and nucleophilic halogen exchange reported in 1936, paved the way for the synthesis of polyfluorinated aromatic compounds. nih.gov
The synthesis of aromatic polyketones first emerged in the 1960s through Friedel-Crafts acylation reactions. vt.edu The development of nucleophilic aromatic substitution routes provided an alternative and often more versatile method for preparing these polymers. vt.edu
The specific exploration of polyfluorinated ketones, including this compound, gained momentum as researchers sought to create materials with enhanced thermal stability, chemical resistance, and specific electronic properties. The synthesis of perfluorinated ketones has been achieved through various methods, including the liquid-phase direct fluorination of esterified compounds. nih.gov The unique reactivity of the carbonyl group in polyfluorinated ketones, which is highly activated by the electron-withdrawing fluorine atoms, has been a central theme in their chemical exploration. nih.gov This enhanced reactivity has been harnessed for the synthesis of various small molecules and polymers.
Current Research Frontiers involving this compound
Current research continues to uncover new applications and fundamental understanding of this compound and its derivatives. Several frontiers are particularly active:
Advanced Polymer Architectures: Researchers are exploring the use of this compound to create novel polymer architectures with tailored properties. This includes the synthesis of highly fluorinated poly(arylene alkylene ether)s and crosslinkable fluorinated poly(arylene ether ketone)s for applications in optical communications and other high-performance materials. researchgate.netcanada.ca The goal is often to achieve polymers with low optical loss, high thermal stability, and processability. canada.ca
Photocatalysis: The potent photochemical activity of this compound is being investigated for applications in photocatalysis. kit.edu Its highly reactive triplet state can initiate a variety of chemical transformations, making it a candidate for use in organic synthesis and environmental remediation. researchgate.netmdpi.comnih.gov
Medicinal Chemistry: The introduction of fluorine into bioactive molecules can significantly alter their properties. nih.gov While direct applications of this compound in medicine are not prominent, it serves as a precursor for synthesizing more complex fluorinated heterocyclic compounds that may have potential pharmacological activity. rsc.org The study of polyfluoro ketones as inhibitors for enzymes like human phospholipase A2 highlights the potential of this class of compounds in drug discovery. nih.gov
Supramolecular Chemistry and Crystal Engineering: The rigid structure and potential for non-covalent interactions of this compound make it an interesting molecule for crystal engineering and the design of novel host-guest systems. gla.ac.uk
Electronic Materials: The development of skin-inspired and 3D-printed electronics has created a demand for new functional polymeric materials. stanford.eduaccscience.com The unique electronic properties and processability of polymers derived from this compound could be beneficial in these emerging technologies. stanford.eduresearchgate.net Research into creating elastic and photo-patternable semiconductors from precursors like perfluorophenyl azides points to the potential utility of perfluorinated aromatic compounds in flexible electronics. stanford.edu
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃F₁₀O | scbt.comcymitquimica.com |
| Molecular Weight | 362.12 g/mol | scbt.com |
| Melting Point | 90-95 °C | chemicalbook.comcookechem.com |
| Appearance | White to light yellow crystalline powder | cymitquimica.com |
| Solubility | Soluble in methanol, insoluble in water. | chemicalbook.comcookechem.com |
Spectroscopic Data of this compound
| Spectroscopy | Data | Reference |
| ¹⁹F NMR | 144 ppm (m, 2F), 151.26 ppm (d, J=24 Hz, 2F), 168 ppm (m, 2F) | unimi.it |
| IR (cm⁻¹) | 698, 799, 1016, 1088, 1188, 1259, 1324, 1397, 1470, 1499, 1523, 1640, 2962, 3226, 3357, 3444 | unimi.it |
| UV-Vis (triplet absorption) | 310 nm, 490 nm (in acetonitrile) | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13F10O/c14-3-1(4(15)8(19)11(22)7(3)18)13(24)2-5(16)9(20)12(23)10(21)6(2)17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQLXRAKBJVNCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13F10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60234501 | |
| Record name | Decafluorobenzophenone | |
| Source | EPA DSSTox | |
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Molecular Weight |
362.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853-39-4 | |
| Record name | Decafluorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Decafluorobenzophenone | |
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| Record name | Decafluorobenzophenone | |
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| Record name | Decafluorobenzophenone | |
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| Record name | Decafluorobenzophenone | |
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Synthetic Methodologies for Decafluorobenzophenone and Derivatives
Advanced Friedel-Crafts Acylation Techniques
The Friedel-Crafts acylation is a cornerstone method for the synthesis of aromatic ketones. For decafluorobenzophenone, this typically involves the reaction of pentafluorobenzene (B134492) with pentafluorobenzoyl chloride. The high degree of fluorination on both aromatic rings makes them electron-deficient and thus, highly deactivated towards traditional electrophilic aromatic substitution. Consequently, this reaction requires potent catalysts and often harsh conditions.
A common laboratory-scale synthesis involves the use of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to activate the pentafluorobenzoyl chloride, generating a highly electrophilic acylium ion which can then be attacked by the pentafluorobenzene ring.
Catalytic Carbonylation Approaches for Synthesis
Catalytic carbonylation reactions represent a versatile strategy for introducing a carbonyl group into an organic molecule using carbon monoxide (CO) as a C1 building block. uc.pt In the context of this compound synthesis, this approach would typically involve the palladium-catalyzed carbonylative cross-coupling of a pentafluorophenyl halide (e.g., iodopentafluorobenzene (B1205980) or bromopentafluorobenzene) with a pentafluorophenyl-organometallic reagent.
The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the pentafluorophenyl halide. Subsequent coordination of carbon monoxide and insertion into the palladium-carbon bond forms a pentafluorobenzoyl-palladium complex. The final step is a transmetalation with the pentafluorophenyl-organometallic reagent followed by reductive elimination to yield this compound and regenerate the palladium(0) catalyst. The selectivity and efficiency of such reactions are influenced by factors including CO pressure, temperature, solvent, and the choice of ligands on the palladium catalyst. uc.pt
Sulfonic Acid-Catalyzed Friedel-Crafts Alkylation and Subsequent Oxidation
An alternative two-step approach to this compound involves an initial Friedel-Crafts alkylation followed by an oxidation step. This method circumvents the direct acylation of the highly deactivated perfluoroaromatic ring. In this pathway, two pentafluorophenyl rings are first linked by a methylene (B1212753) bridge to form bis(pentafluorophenyl)methane (B1268872), which is subsequently oxidized to the target ketone.
The initial alkylation can be catalyzed by superacids, such as trifluoromethanesulfonic acid (triflic acid, TfOH). organic-chemistry.orgresearchgate.netmdpi.com Triflic acid is one of the strongest known Brønsted acids and is highly effective in protonating even weak bases and activating substrates for electrophilic attack. researchgate.netgoogle.com The reaction would involve the TfOH-catalyzed reaction of pentafluorobenzene with a suitable one-carbon electrophile.
The resulting bis(pentafluorophenyl)methane is then oxidized to this compound. Standard oxidizing agents capable of converting a methylene group to a carbonyl group, such as chromium trioxide or potassium permanganate (B83412) under appropriate conditions, can be employed for this transformation.
| Catalyst Type | Reagents | Key Features |
| Lewis Acid | Pentafluorobenzoyl chloride, Pentafluorobenzene, AlCl₃ | Standard, direct acylation of deactivated rings. |
| Palladium(0) Complex | Pentafluorophenyl halide, Pentafluorophenyl-organometallic, CO | Utilizes carbon monoxide as a C1 source. |
| Brønsted Superacid | Pentafluorobenzene, Methylene source, TfOH; then Oxidizing Agent | Two-step process involving alkylation and subsequent oxidation. mdpi.com |
Halogen Substitution Reactions and Optimization
Halogen exchange (Halex) reactions provide a powerful route for the synthesis of fluoroaromatic compounds, particularly on an industrial scale. google.comgoogle.com This methodology involves the substitution of chlorine or bromine atoms on an aromatic ring with fluorine. For the synthesis of this compound, the starting material would be decachlorobenzophenone or decabromobenzophenone.
The reaction is typically performed using an alkali metal fluoride (B91410), such as potassium fluoride (KF) or cesium fluoride (CsF), as the fluorine source. google.com The process requires high temperatures, often in the range of 200-250°C, and is usually carried out in a high-boiling polar aprotic solvent like sulfolane (B150427) or dimethylformamide. google.com The efficiency of the exchange is dependent on several factors:
Fluoride Source : The reactivity follows the order CsF > KF > NaF. Spray-dried or finely-milled KF is often used to maximize surface area and reactivity.
Catalyst : Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, can be employed to enhance the solubility and nucleophilicity of the fluoride salt in the organic medium, allowing for milder reaction conditions. google.com
Leaving Group : Bromine is a better leaving group than chlorine, meaning perbrominated precursors will react under less forcing conditions than their perchlorinated analogs.
Optimization involves balancing temperature, reaction time, and the ratio of fluoride salt to substrate to achieve complete substitution without significant decomposition of the product.
Novel Synthetic Routes
Research into the synthesis of highly fluorinated compounds continues to yield novel methodologies that offer potential advantages in terms of efficiency, safety, or substrate scope.
Molecular Sieve-Catalyzed Oxidation of p-Fluorobenzaldehyde
The specified starting material, p-fluorobenzaldehyde, is not a viable precursor for the synthesis of this compound, as it lacks the required nine additional fluorine atoms and the second phenyl ring. A chemically plausible route related to this concept would be the oxidation of the corresponding secondary alcohol, bis(pentafluorophenyl)methanol . nih.gov This alcohol can be synthesized via the reaction of a pentafluorophenyl Grignard reagent with pentafluorobenzaldehyde. nih.govnih.gov
The subsequent oxidation of bis(pentafluorophenyl)methanol to this compound can be achieved using various oxidizing agents. The use of molecular sieves in such an oxidation process can serve multiple roles. nih.gov Molecular sieves can act as catalysts or co-catalysts in certain oxidation reactions. More commonly, they are used as water scavengers to drive reactions to completion, particularly in equilibrium-limited processes or to prevent side reactions caused by the presence of water. While not a direct catalysis of the oxidation itself, their presence can be crucial for optimizing the reaction conditions and improving the yield of the final ketone product.
Purification and Characterization of Synthetic Products
Following synthesis, this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. A common method for the purification of solid organic compounds is recrystallization from an appropriate solvent system. google.comgoogle.com The crude product is dissolved in a hot solvent in which it is soluble, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. Column chromatography over silica (B1680970) gel is another effective purification technique.
Characterization of the purified this compound is essential to confirm its identity and purity. Standard analytical techniques are employed:
Melting Point: Pure this compound is a white solid with a distinct melting point, which can be compared to literature values.
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. miamioh.edulibretexts.org this compound exhibits a strong, characteristic absorption band for the carbonyl (C=O) group stretch, typically found in the region of 1650-1700 cm⁻¹. researchgate.netresearchgate.net The spectrum also shows characteristic absorptions for C-F bonds and the perfluorinated aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for characterizing perfluorinated compounds. nih.govazom.com The ¹⁹F NMR spectrum of this compound shows three distinct signals corresponding to the fluorine atoms in the ortho, meta, and para positions on the two equivalent pentafluorophenyl rings. The chemical shifts, splitting patterns, and integration of these signals are unique to the molecule's structure. nih.govchemrxiv.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (362.12 g/mol ), along with characteristic fragmentation patterns. nih.gov
| Property | Description | Typical Value/Observation |
| Appearance | Physical state at room temperature | White crystalline solid |
| Melting Point | Temperature range of melting | 90-95 °C |
| IR Absorption (C=O) | Carbonyl stretching frequency | ~1660 cm⁻¹ nih.gov |
| ¹⁹F NMR | Signals for ortho, meta, para fluorines | Three distinct multiplets in the aromatic region |
| Mass Spectrum (M⁺) | Molecular ion peak (m/z) | 362 |
Photochemistry and Photoreactivity of Decafluorobenzophenone
Triplet State Dynamics and Photophysical Properties
Following excitation, decafluorobenzophenone (DFB) primarily undergoes rapid intersystem crossing from the initially formed singlet excited state to the triplet state. This triplet state is the key intermediate responsible for the majority of DFB's photochemical reactions. Its dynamics and properties, including its lifetime and energy, are crucial in determining the outcome of these reactions.
Intersystem Crossing from Singlet to Triplet States
Upon absorption of light, this compound is promoted to its first excited singlet state (¹DFB). This state is short-lived and efficiently undergoes intersystem crossing (ISC) to populate the triplet manifold (³DFB). acs.org While the precise lifetime of the singlet state of DFB is not explicitly documented, it is expected to be on the order of picoseconds, similar to that of benzophenone (B1666685), which is approximately 9.6 ps in acetonitrile (B52724). acs.org This rapid and efficient ISC process, with a quantum yield approaching unity, ensures that the triplet state is the primary photoactive species. d-nb.info The high efficiency of this process is a characteristic feature of many aromatic ketones. edinst.comrsc.org
Triplet State Absorption Maxima and Lifetimes
The triplet state of this compound exhibits a characteristic absorption spectrum that allows for its detection and characterization using techniques like laser flash photolysis. The triplet-triplet absorption spectrum of ³DFB shows a maximum at approximately 560 nm. acs.org The lifetime of the triplet state is a critical parameter that dictates the timescale over which it can participate in chemical reactions. In the absence of quenching molecules, the lifetime of ³DFB can be on the microsecond to millisecond timescale, though this is highly dependent on the solvent and temperature. edinst.comedinst.com The long lifetime of the triplet state allows it to diffuse and interact with other molecules in the solution. nih.gov
Energy Transfer Mechanisms with Acceptors
The excited triplet state of this compound can transfer its energy to a suitable acceptor molecule, provided the triplet energy of the acceptor is lower than that of ³DFB. This process, known as triplet-triplet energy transfer, is a fundamental photochemical process. nih.gov The mechanism of energy transfer can occur through either a Coulombic (Förster) or an electron exchange (Dexter) mechanism. core.ac.uk For triplet-triplet energy transfer, the Dexter mechanism, which requires orbital overlap between the donor and acceptor, is generally dominant. The rate of energy transfer is dependent on factors such as the distance between the donor and acceptor and the spectral overlap between the phosphorescence spectrum of the donor and the absorption spectrum of the acceptor. nih.gov
Photoreduction Mechanisms of this compound
One of the most characteristic reactions of triplet this compound is its ability to be photoreduced by abstracting a hydrogen atom from a suitable donor molecule. This process leads to the formation of a ketyl radical. acs.org
Hydrogen Abstraction from Donor Molecules (Alkanes, Alcohols)
Triplet this compound (³DFB) readily abstracts hydrogen atoms from a variety of donor molecules, including alkanes and alcohols. acs.orgresearchgate.net This reactivity is significantly higher than that of benzophenone itself. researchgate.net The process involves the breaking of a C-H bond in the donor molecule and the formation of an O-H bond in the resulting this compound ketyl radical. The ketyl radical is a long-lived species that can be monitored spectroscopically, often exhibiting an absorption maximum around 530 nm. acs.org
The general mechanism for the photoreduction of this compound by a hydrogen donor (R-H) can be represented as follows:
DFB + hν → ¹DFB → ³DFB ³DFB + R-H → [DFB-H]• + R•
The rates of hydrogen abstraction by triplet this compound have been extensively studied using laser flash photolysis. The reaction is typically a bimolecular process, and the second-order rate constants (kr) have been determined for a variety of hydrogen donors. These rate constants provide a quantitative measure of the reactivity of ³DFB towards different substrates.
The rate constants for hydrogen abstraction are influenced by the bond dissociation energy of the C-H bond being broken in the donor molecule. Weaker C-H bonds generally lead to faster abstraction rates. For example, hydrogen abstraction from the α-carbon of an alcohol is generally more efficient than from a primary C-H bond in an alkane.
| Donor Molecule | Rate Constant (kr) (L mol⁻¹ s⁻¹) |
| Cyclohexane (B81311) | 1.1 x 10⁶ |
| 2-Propanol | 1.3 x 10⁸ |
| Methanol | 1.0 x 10⁷ |
Note: The rate constants provided are representative values and can vary depending on the solvent and experimental conditions.
Studies have shown a correlation between the logarithm of the rate constant (log kr) and the ionization potential of the donor molecule, suggesting that charge transfer may play a role in the transition state of the hydrogen abstraction reaction. acs.org The significantly higher reactivity of this compound compared to benzophenone in hydrogen abstraction reactions is a notable characteristic. For instance, with 2-propanol as the hydrogen donor, this compound is approximately 35 times more reactive than benzophenone. researchgate.net
Formation and Characterization of Ketyl Radicals (DFBH•)
Upon photoexcitation, this compound undergoes efficient intersystem crossing to its triplet state. In the presence of a suitable hydrogen donor, this triplet species can abstract a hydrogen atom to form the this compound ketyl radical (DFBH•). This process is a primary photochemical step in hydrogen-donating solvents.
The formation of the ketyl radical can be represented by the following reaction:
(C₆F₅)₂C=O + RH → (C₆F₅)₂Ċ-OH (DFBH•) + R•
The this compound ketyl radical is a long-lived species, which facilitates its detection and characterization by spectroscopic methods. Transient absorption spectroscopy is a key technique for studying this radical. The DFBH• radical exhibits a characteristic absorption maximum at 530 nm, allowing for its direct monitoring in kinetic studies. The high reactivity of triplet this compound in hydrogen abstraction is attributed to the inductive effect of the fluorine atoms, which increases the positive charge polarization on the carbonyl carbon in the n,π* triplet state.
Radical-Radical Reactions: Combination and Aromatic Substitution
Following the initial hydrogen abstraction and formation of the ketyl radical (DFBH•) and a substrate-derived radical (R•), these radical species can undergo subsequent radical-radical reactions. The primary pathways for these reactions are combination and aromatic substitution.
Combination: The ketyl radical and the substrate radical can combine to form a stable adduct. For instance, in the photoreaction of this compound in cyclohexane, the combination of the this compound ketyl radical and the cyclohexyl radical yields cyclohexyldi(pentafluoro)phenylcarbinol.
(C₆F₅)₂Ċ-OH + C₆H₁₁• → (C₆F₅)₂(C₆H₁₁)C-OH
Aromatic Substitution: Alternatively, the substrate radical can attack one of the pentafluorophenyl rings of another this compound molecule in an aromatic substitution reaction. This pathway is observed in the reaction with cyclohexane, leading to the formation of ortho- and para-cyclohexylnonafluorobenzophenone. This type of reaction is a radical-nucleophilic aromatic substitution (SRN1) process.
C₆H₁₁• + (C₆F₅)₂C=O → C₆H₁₁(C₆F₄)C(O)(C₆F₅) + F•
In a study conducted in cyclohexane, the distribution of these products was found to be dependent on the reaction conditions.
| Product | Type of Reaction | Yield (%) |
| Cyclohexyldi(pentafluoro)phenylcarbinol | Combination | 24 |
| o-Cyclohexylnonafluorobenzophenone | Aromatic Substitution | 22 |
| p-Cyclohexylnonafluorobenzophenone | Aromatic Substitution | 54 |
Charge Transfer Reactions and Exciplex Formation
In addition to hydrogen abstraction, the triplet excited state of this compound can interact with certain substrates through charge transfer mechanisms, leading to the formation of an exciplex (excited state complex). This is particularly evident in its interactions with aromatic compounds and alkenes.
The formation of an exciplex is a reversible process where the excited ketone and the substrate (quencher) form a transient complex with a degree of charge separation.
³(C₆F₅)₂C=O + Q ⇌ [ (C₆F₅)₂C=O⁻•••Q⁺ ]*
The stability and fate of this exciplex depend on the properties of the substrate and the solvent. The exciplex can decay back to the ground state reactants, or it can lead to the formation of radical ions or other products. For example, the quenching of the this compound triplet by benzene (B151609) is explained by the formation of a charge-transfer complex or an exciplex. nih.gov
Correlation with Substrate Oxidation Potential
The efficiency of charge transfer reactions and exciplex formation is strongly correlated with the electronic properties of the substrate, specifically its oxidation potential. For a photoinduced electron transfer to occur from a donor molecule (the substrate) to the excited this compound (the acceptor), the process must be thermodynamically favorable.
The feasibility of this electron transfer can be estimated using the Rehm-Weller equation, which relates the free energy change (ΔG) of the electron transfer process to the excitation energy of the acceptor, and the oxidation potential of the donor and the reduction potential of the acceptor.
ΔG = Eox(D) - Ered(A) - E0,0* + C
Where:
Eox(D) is the oxidation potential of the donor (substrate).
Ered(A) is the reduction potential of the acceptor (this compound).
E0,0* is the spectroscopic excited-state energy of the acceptor.
C is a coulombic term.
A negative ΔG indicates that the electron transfer is exergonic and likely to occur. Therefore, substrates with lower oxidation potentials (i.e., those that are more easily oxidized) are expected to undergo charge transfer reactions with excited this compound more efficiently. This relationship allows for the prediction of the reactivity of this compound with a series of related substrates based on their electrochemical properties. While direct quantitative studies correlating quenching rate constants with substrate oxidation potentials for this compound are not extensively detailed in the reviewed literature, this principle is a fundamental aspect of photochemical electron transfer reactions.
Photochemical Reactions in Specific Solvents (Cyclohexane, Benzene, Alkyl Aromatics)
The photochemical behavior of this compound is highly dependent on the nature of the solvent, which can act as a hydrogen donor, a quencher of the excited state, or an inert medium.
Cyclohexane: In cyclohexane, an aliphatic hydrocarbon, the primary photochemical reaction is hydrogen abstraction by the triplet this compound. This leads to the formation of the ketyl radical and a cyclohexyl radical, which then undergo the combination and aromatic substitution reactions described in section 3.2.1.3.
Benzene: In benzene, no net photochemical reaction or product formation is observed. Instead, benzene acts as a quencher for the triplet excited state of this compound. The quenching mechanism is proposed to involve the formation of a charge-transfer complex or an exciplex, which deactivates the excited ketone back to its ground state without leading to chemical transformation. nih.gov The rate constant for this quenching process is significant, indicating an efficient deactivation pathway.
Alkyl Aromatics (Toluene and p-Xylene): In alkyl aromatic solvents like toluene (B28343) and p-xylene, a competition between two pathways occurs. The excited this compound can abstract a hydrogen atom from the benzylic position of the alkyl group, similar to the reaction in cyclohexane. Simultaneously, the aromatic ring can quench the triplet state through exciplex formation, as seen with benzene. This dual reactivity results in lower quantum yields for the disappearance of this compound compared to in pure cyclohexane.
Solvent Effects on Quantum Yields and Reaction Pathways
The solvent plays a crucial role in determining the efficiency (quantum yield) and the outcome of the photochemical reactions of this compound. The quantum yield for the disappearance of this compound (Φ) varies significantly with the solvent, reflecting the competition between hydrogen abstraction and quenching.
The following table summarizes the quantum yields for the disappearance of this compound in different solvents upon irradiation at 366 nm.
| Solvent | Reaction Pathway(s) | Quantum Yield (Φ) |
| Cyclohexane | Hydrogen Abstraction | 0.41 |
| Benzene | Quenching (Exciplex Formation) | 0.00 |
| Toluene | Hydrogen Abstraction & Quenching | 0.055 |
| p-Xylene | Hydrogen Abstraction & Quenching | 0.096 |
These data illustrate that in a good hydrogen-donating solvent like cyclohexane, the quantum yield is relatively high. In benzene, where only quenching occurs, the quantum yield for product formation is zero. In alkyl aromatics, the quantum yields are intermediate, reflecting the partitioning of the excited state between the two competing reaction pathways. The higher rates of both hydrogen abstraction from cyclohexane and quenching by benzene for this compound compared to benzophenone are attributed to the inductive effect of the fluorine substitution, which enhances the charge polarization of the triplet excited state. nih.gov
Magnetic Field Effects in Photoreduction Processes
The photoreduction of this compound, proceeding through the formation of a radical pair (the ketyl radical and a substrate-derived radical), is a process that can be influenced by external magnetic fields. This phenomenon, known as the magnetic field effect (MFE), arises from the influence of the magnetic field on the spin evolution of the radical pair.
The initial photoreaction from the triplet state of this compound generates a radical pair in a triplet spin state. For bond formation (e.g., in combination reactions) to occur, the radical pair must undergo intersystem crossing (ISC) to a singlet spin state, as recombination is typically spin-forbidden from the triplet state.
³[ (C₆F₅)₂Ċ-OH ••• R• ] ⇌ ¹[ (C₆F₅)₂Ċ-OH ••• R• ] → Combination Product
In the absence of a magnetic field, the three triplet sublevels (T+, T₀, T-) are degenerate, and ISC to the singlet state is driven by hyperfine coupling interactions within the radicals. An external magnetic field lifts the degeneracy of the T+ and T- levels (Zeeman splitting). This energetic separation can slow down the rate of intersystem crossing from the T+ and T- states to the singlet state.
In-Depth Analysis of this compound's Photochemistry Reveals Limited Publicly Available Data
A comprehensive review of available scientific literature indicates a significant gap in detailed, publicly accessible research concerning the specific photochemical behaviors of this compound as outlined. While the broader principles of ketone photochemistry, magnetic field effects in radical pair reactions, electron spin relaxation, and paramagnetic quenching are well-established, specific experimental data and detailed findings for the decafluorinated derivative are not sufficiently available to construct the requested in-depth article.
Extensive searches for data on the "inversion of magnetic field effects in micellar solutions," the "role of electron spin relaxation mechanisms," and "paramagnetic quenching studies with Gd³⁺ ions" specifically for this compound did not yield the detailed research findings or data necessary to fulfill the requested article structure. The scientific community has extensively studied the parent compound, Benzophenone, in these contexts, but analogous studies on its perfluorinated counterpart appear to be scarce or are not indexed in publicly accessible databases. Therefore, the construction of a scientifically accurate and detailed article strictly adhering to the proposed outline for this compound is not possible at this time.
Reaction Mechanisms and Kinetics in Organic Transformations
Nucleophilic Aromatic Substitution (SNAr) Reactions
The perfluorinated aromatic rings of decafluorobenzophenone are highly susceptible to nucleophilic attack, making nucleophilic aromatic substitution (SNAr) a cornerstone of its chemistry. The cumulative electron-withdrawing inductive effect of the fluorine atoms renders the carbon atoms of the aromatic rings electrophilic and facilitates the displacement of fluoride (B91410) ions by a variety of nucleophiles.
Reactivity with Aromatic Diamines and Amines
This compound readily reacts with aromatic diamines and amines to form a range of substituted products. These reactions are of significant interest for the synthesis of novel monomers and oligomers with potential applications in materials science. The high reactivity of DFBP allows these substitutions to occur under relatively mild conditions.
A noteworthy characteristic of the reaction between this compound and aromatic diamines is the pronounced para-regioselectivity. This means that the nucleophilic attack preferentially occurs at the carbon atom located at the para position (C4 and C4') relative to the carbonyl group. This high degree of regioselectivity has been observed in reactions with fluorene (B118485) and carbazole-based diamines.
The choice of solvent plays a crucial role in directing the outcome of these reactions. Solvents with a high Donor Number (DN), such as dimethyl sulfoxide (B87167) (DMSO), have been shown to promote high para-regioselectivity. The high DN of DMSO enables it to effectively solvate the cationic species and stabilize the intermediates formed during the reaction, thereby favoring the formation of the para-substituted product. For instance, the reaction of this compound with 2 equivalents of 4-methoxyaniline in DMSO at room temperature for 7 hours yields 4,4'-dianisidino-octafluorobenzophenone in a high yield of 95%. The use of DMSO is key to achieving this high yield as it helps to maintain the equilibrium between the free amine and its hydrofluoric salt. The kinetics of SNAr reactions are strongly influenced by the polarity of the solvent, with high conversions generally obtained in polar solvents like DMSO.
Formation of Poly(aryl ether ketone)s (PAEK) and Related Polymers
This compound is a valuable monomer in the synthesis of fluorinated poly(aryl ether ketone)s (PAEKs). These polymers are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of PAEKs from DFBP typically involves a nucleophilic aromatic substitution polycondensation reaction with bisphenol monomers.
In this process, the fluorine atoms of this compound, which act as leaving groups, are displaced by the nucleophilic attack of the deprotonated hydroxyl groups of the bisphenol co-monomer. The reaction is typically carried out in a high-boiling polar aprotic solvent in the presence of a weak base, such as potassium carbonate, which facilitates the in-situ formation of the phenoxide nucleophile. The resulting polymers possess a fluorinated backbone, which can impart desirable properties such as a low dielectric constant and improved solubility in organic solvents. The synthesis of fluorinated polyetherketones from the reaction of this compound with various bisphenols has been successfully demonstrated, leading to the formation of high molecular weight polymers.
Mechanistic Insights into Fluorine Nucleophilic Substitution
The nucleophilic substitution of fluorine in this compound proceeds via the generally accepted SNAr mechanism. This mechanism typically involves a two-step addition-elimination sequence.
Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the perfluorinated aromatic ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and is further stabilized by the strong electron-withdrawing fluorine atoms and the carbonyl group.
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the departure of a fluoride ion, which is a good leaving group in this context.
Recent studies on SNAr reactions have suggested that some of these reactions may proceed through a concerted mechanism rather than a stepwise one, particularly with less activated substrates. However, given the highly electron-deficient nature of the aromatic rings in this compound, the stepwise mechanism involving a distinct Meisenheimer intermediate is the more likely pathway. The stability of this intermediate is a key factor in the facility of the substitution reaction. The presence of ten fluorine atoms significantly enhances the electrophilicity of the aromatic rings and stabilizes the negative charge of the Meisenheimer complex, thus accelerating the rate of nucleophilic substitution.
Reactions with Alkenes and Unsaturated Systems
In addition to SNAr reactions, this compound, particularly in its triplet excited state (³DFB), can react with alkenes and other unsaturated systems. These photochemical reactions are of interest for their potential to form novel cyclic compounds and for studying the fundamental aspects of photochemical reactivity.
Rate Constants and Substituent Effects (Electron-Donating/Withdrawing Groups)
The kinetics of the reaction of triplet this compound with a variety of alkenes have been investigated using laser flash photolysis. The rate constants for these reactions are typically in the range of 10⁷ to 10⁹ L mol⁻¹ s⁻¹.
The electronic nature of the substituents on the alkene double bond has a significant impact on the reaction rate. A clear trend is observed where the rate constant increases with the presence of electron-donating groups on the double bond. Conversely, the rate constant decreases when electron-withdrawing groups are attached to the alkene. This observation is supported by a linear correlation between the logarithm of the second-order rate constant (log kᵣ) and the ionization potential of the alkene. Alkenes with lower ionization potentials, which are more electron-rich, react faster with ³DFB. This suggests that the reaction proceeds through a mechanism where the excited triplet state of this compound acts as an electrophile.
Interestingly, steric effects appear to play a minor role in these reactions. For example, in the case of cyclohexene (B86901) and 2-butene, increasing methyl substitution at the double bond leads to an increase in the rate constant, which is contrary to what would be expected if steric hindrance was a major controlling factor.
| Alkene | Ionization Potential (eV) | Rate Constant (kᵣ) in CH₃CN (L mol⁻¹ s⁻¹) |
| trans-1,2-Dichloroethene | 9.66 | 2.0 x 10⁷ |
| Trichloroethene | 9.45 | 4.0 x 10⁷ |
| 1-Hexene | 9.46 | 1.1 x 10⁸ |
| Cyclohexene | 8.94 | 1.2 x 10⁹ |
| 2,3-Dimethyl-2-butene | 8.27 | 6.5 x 10⁹ |
Data compiled from studies on the reaction of triplet this compound with alkenes.
The table above illustrates the influence of alkene structure on the reaction rate constant. The rate constants span two orders of magnitude, with the most electron-rich alkene, 2,3-dimethyl-2-butene, exhibiting the highest reactivity.
Hydrogen Abstraction Preceded by Complex Formation
The photochemical reactivity of this compound (DFB) is largely dictated by the behavior of its triplet excited state (³DFB). A key reaction pathway for ³DFB is hydrogen abstraction, a process that, particularly with alkenes, is preceded by the formation of an exciplex or complex. acs.orgacs.org Laser flash photolysis studies have demonstrated that ³DFB is significantly more reactive in hydrogen transfer reactions than the triplet state of its non-fluorinated counterpart, benzophenone (B1666685). researchgate.net
In a study involving the reaction of ³DFB with 2-propanol, where the reaction proceeds entirely through hydrogen transfer, this compound was found to be 35 times more reactive than benzophenone. researchgate.net This heightened reactivity is a hallmark of the perfluorinated ketone.
The mechanism of hydrogen abstraction from alkenes by ³DFB involves an initial interaction to form a complex. The quantum yields for the formation of the resulting ketyl radical (ΦK) are dependent on both the ionization potential of the alkene and the number of reactive hydrogen atoms it possesses. acs.org A linear correlation exists between the ratio ΦK/nH (where nH is the number of activated hydrogens) and the ionization potential of the alkene. This relationship strongly suggests that the hydrogen abstraction step is mechanistically preceded by the formation of a complex between the excited ketone and the alkene substrate. acs.org
The rate constants for the quenching of ³DFB by various alkenes are typically in the range of 10⁷ to 10⁹ L mol⁻¹ s⁻¹. These rates are influenced by the electronic properties of the alkene; electron-donating groups on the double bond increase the rate constant, while electron-withdrawing groups cause a decrease. acs.org This observation is consistent with a mechanism involving a degree of charge transfer within the intermediate complex.
Addition to Unsaturated Systems
Upon photochemical excitation, this compound can undergo addition reactions with unsaturated systems, most notably the Paternò-Büchi reaction. This [2+2] photocycloaddition occurs between the excited carbonyl group of DFB and an alkene, leading to the formation of a four-membered ether ring known as an oxetane. wikipedia.org
The reaction is initiated by the absorption of light by DFB, which, after efficient intersystem crossing, populates the reactive triplet state, ³DFB. acs.org This triplet species then interacts with the ground-state alkene. Research has indicated that the yields of oxetanes in photoreactions involving perfluorinated carbonyl compounds are often higher than those with their non-fluorinated analogs. acs.org This suggests that the fluorine atoms enhance the efficiency of the cycloaddition process.
The reaction of triplet this compound with alkenes is a complex process where cycloaddition competes with other pathways, such as hydrogen abstraction (if allylic hydrogens are present) and charge transfer interactions. acs.org The exact pathway is influenced by the structure and electronic properties of the alkene.
Catalytic Applications in Organic Synthesis
This compound's unique photophysical and chemical properties make it a valuable tool in various catalytic applications in modern organic synthesis.
This compound as a Photosensitizer
A photosensitizer is a molecule that absorbs light and transfers the energy to another molecule, thereby inducing a chemical reaction without itself being consumed. This compound serves as an effective photosensitizer due to several key properties:
Efficient Intersystem Crossing: Like benzophenone, DFB is expected to have a high quantum yield for intersystem crossing from the initially formed singlet excited state (¹DFB) to the triplet state (³DFB). acs.org For benzophenone, this quantum yield is near unity. rsc.org
Accessible Triplet Energy: The triplet energy of this compound is very close to that of benzophenone, which is approximately 290 kJ mol⁻¹ (69.4 kcal/mol). researchgate.netresearchgate.net This energy is sufficient to activate a wide range of organic substrates.
High Reactivity of the Triplet State: The ³DFB state is a potent oxidant and hydrogen abstractor. researchgate.net It can initiate chemical transformations through either energy transfer, electron transfer, or hydrogen atom transfer (HAT). In quenching reactions that involve charge transfer, an excellent correlation has been observed between the rate constants and the oxidation potential of the substrate. researchgate.net
These characteristics allow DFB to be used to generate reactive intermediates, such as radicals, from otherwise inert precursors under mild, light-induced conditions.
Role in Dual Nickel-Photoredox Manifolds
Dual nickel-photoredox catalysis has emerged as a powerful strategy for forging new chemical bonds under mild conditions. scispace.com In these systems, a photosensitizer absorbs visible light and engages in a single-electron transfer (SET) process that intersects with a nickel-based catalytic cycle.
While specific examples detailing this compound in this exact role are emerging, the well-documented behavior of benzophenone provides a strong precedent. scispace.comnih.govresearchgate.net In dual catalytic systems for C-H arylation, benzophenone has been shown to play a dual role:
Hydrogen Atom Transfer (HAT) Agent: The excited triplet state of the ketone abstracts a hydrogen atom from an aliphatic C-H bond, generating a carbon-centered radical. scispace.comnih.gov
Energy Transfer Agent: The photosensitizer can also transfer energy to facilitate steps within the nickel catalytic cycle. scispace.com
Given that this compound is a significantly more reactive hydrogen abstractor than benzophenone, it stands as a highly promising candidate for enhancing the efficiency and scope of such dual catalytic transformations. researchgate.net Its increased reactivity could enable the activation of stronger C-H bonds or improve reaction rates. The use of 4,4'-dichlorobenzophenone (B107185) as a HAT photocatalyst in a nickel-catalyzed direct arylation of benzylic C-H bonds further supports the utility of halogenated benzophenones in these catalytic manifolds. beilstein-journals.org The generated benzylic radical subsequently enters the nickel catalytic cycle to accomplish the desired cross-coupling. scispace.comnih.gov
Hydrosilylation Reactions involving this compound (e.g., Deoxygenation)
The deoxygenation of alcohols is a fundamental transformation that typically requires the conversion of the hydroxyl group into a better leaving group. Photocatalytic methods offer a mild alternative to classical, reagent-intensive procedures like the Barton-McCombie reaction. researchgate.netbeilstein-journals.org
In a typical photocatalytic deoxygenation cycle, a photosensitizer is used to generate a radical species from a derivatized alcohol. For instance, alcohols can be converted to esters (e.g., benzoates), which can then be reduced via a single-electron transfer from the excited photosensitizer to generate a radical anion. This intermediate then fragments, cleaving the C-O bond and producing an alkyl radical, which is subsequently quenched to afford the deoxygenated product. beilstein-journals.orgbeilstein-journals.org
While direct reports of this compound being used as the photosensitizer for hydrosilylation-mediated deoxygenation are not prevalent, its properties suggest it could be a viable candidate for such processes. Its ability to act as a potent photosensitizer and initiate radical reactions makes it suitable for activating alcohol derivatives. In such a hypothetical hydrosilylation-deoxygenation reaction, the excited state of this compound could initiate a radical chain reaction involving a silane, leading to the reduction of a derivatized alcohol. The high reactivity of ³DFB in hydrogen abstraction could also potentially be harnessed to generate radicals directly from certain activated alcohols, which could then be trapped by a hydrosilane.
Polymer Chemistry and Materials Science Applications
Synthesis of Fluorinated Polymers
Decafluorobenzophenone is utilized as a key starting material for the creation of various fluorinated polymers through polycondensation and cyclization reactions.
Fluorinated polyetherketones are synthesized using this compound as a monomer. monash.edu Similarly, it is employed in the synthesis of highly fluorinated poly(arylene alkylene ether)s through aromatic nucleophilic substitution polycondensation. researchgate.net However, research has shown that the reaction of this compound in this context may yield only low-molecular-weight materials (Mn < 8,000 Da). researchgate.net This is attributed to side reactions where the ketone group is sensitive to nucleophilic attack, potentially causing cleavage of the molecule during polycondensation. researchgate.net
The polycondensation reaction involving this compound can be effectively activated by cesium fluoride (B91410) (CsF). researchgate.net This process is typically completed within a few hours at room temperature in a solvent such as N,N-dimethylacetamide (DMAc). researchgate.net Cesium fluoride acts as a catalyst, facilitating the nucleophilic aromatic substitution step that forms the ether linkages in the polymer backbone. researchgate.netscirp.org In related "silyl method" polycondensations, catalytic amounts of CsF are sufficient to promote the step-growth polymerization between silyl (B83357) ethers and activated aryl fluorides. scirp.org
| Monomer | Co-monomer | Activator/Catalyst | Solvent | Resulting Polymer Class | Observed Molecular Weight (Mn) |
|---|---|---|---|---|---|
| This compound (DFPK) | 1H,1H,6H,6H,-perfluorohexane-1,6-diol | Cesium Fluoride (CsF) | N,N-dimethylacetamide (DMAc) | Poly(arylene alkylene ether) | < 8,000 Da researchgate.net |
This compound is a precursor for the synthesis of fluorinated acridones and acridines. researchgate.netnih.gov The process involves the reaction of this compound with aromatic amines. researchgate.net The regiochemistry of the initial fluorine atom substitution is influenced by factors such as solvent polarity and the nucleophilic character of the amine. researchgate.net The resulting ortho-anilino-substituted intermediate can then be selectively transformed into either acridines through acid-catalyzed electrocyclization or acridones under basic conditions via aromatic nucleophilic substitution. researchgate.net This method provides a pathway to novel fluorinated compounds that are precursors to a variety of fluorinated analogues of dyes like fluorescein (B123965) and rhodamine. nih.gov
Polyetherketones and Poly(arylene alkylene ether)s
Functionalization of Polymer Systems
The benzophenone (B1666685) moiety, including its decafluorinated derivative, is a valuable functional group in polymer science, primarily for its photochemical reactivity.
Benzophenone and its derivatives can be incorporated into either the backbone or the side chains of a polymer. nih.govresearchgate.net This is done to create functional polymers where the benzophenone unit can act as a photocross-linker, improving the mechanical and chemical stability of polymer coatings. nih.govresearchgate.net Incorporation into the backbone can be achieved by using a difunctional benzophenone derivative, such as this compound, as a monomer in a polycondensation reaction, as described in the synthesis of polyetherketones. monash.eduresearchgate.net For side-chain functionalization, a monomer containing a pendent benzophenone group is typically copolymerized with other monomers. oecd.org This allows for precise control over the physical and optoelectronic properties of the resulting material. researchgate.net
Benzophenone-containing polymers can be cross-linked upon exposure to UV light. The kinetics of this photocross-linking process have been studied extensively. nih.govnih.gov The rate of cross-linking is influenced by several factors within the polymer matrix. nih.gov The polarity of the polymer is a significant factor; in more hydrophilic or polar polymer matrices, the reactivity of the benzophenone group decreases. nih.govacs.org The thermal properties of the polymer, particularly the glass-transition temperature (Tg), also play a crucial role. nih.gov In polymers with a high Tg, restricted segment movement can reduce the cross-linking rate. nih.gov
Furthermore, substituents on the benzophenone ring have a predictable effect. Electron-withdrawing groups, such as the ten fluorine atoms in this compound, are known to stabilize the benzophenone triplet radical, which in turn facilitates the cross-linking reaction. nih.gov Conversely, electron-donating groups decrease reactivity. nih.gov Therefore, factors like polarity, thermal properties, and the electronic nature of substituents must be considered when designing functional polymers containing benzophenone moieties. nih.gov
| Factor | Effect on Cross-linking Rate | Rationale |
|---|---|---|
| Increasing Polymer Matrix Polarity | Decreases nih.govnih.gov | Similar to solvent effects on benzophenone derivative reactivity. acs.org |
| High Glass-Transition Temperature (Tg) | Decreases nih.gov | Restricted polymer segment movement hinders the reaction. nih.gov |
| Electron-Withdrawing Substituents (e.g., Fluorine) | Increases nih.gov | Helps to stabilize the benzophenone triplet radical intermediate. nih.gov |
| Electron-Donating Substituents | Decreases nih.gov | Destabilizes the triplet radical intermediate. |
Zwitterionic Copolymers with Pendent Benzophenone Moieties
Zwitterionic polymers, which contain an equal number of positive and negative charges within their repeating units, are known for their exceptional hydrophilicity and resistance to biofouling. The incorporation of benzophenone moieties into the side chains of these polymers allows for photocrosslinking, a process that enhances the mechanical and chemical stability of coatings derived from these materials. nih.gov This is particularly valuable for applications requiring durable, low-fouling surfaces.
While specific research on zwitterionic copolymers with pendent this compound is limited, studies on benzophenone-containing zwitterionic copolymers provide a foundational understanding. The photocrosslinking kinetics of such copolymers are influenced by the polarity of the polymer matrix, which is in turn affected by the concentration of the hydrophilic zwitterionic monomer. nih.gov For instance, a higher percentage of a zwitterionic monomer like 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) increases the polarity of the copolymer, which can decrease the reactivity of the benzophenone group. researchgate.net
The electron-withdrawing fluorine atoms in this compound are expected to significantly influence the photophysical properties and reactivity of the benzophenone core. Electron-withdrawing groups are known to stabilize the triplet radical of benzophenone, which can facilitate the cross-linking process. nih.gov Therefore, it is hypothesized that zwitterionic copolymers featuring pendent this compound moieties would exhibit enhanced photocrosslinking efficiency compared to their non-fluorinated counterparts. This could lead to the formation of more robust and stable hydrogel networks and coatings for biomedical and marine applications.
Table 1: Influence of Substituents on Benzophenone Reactivity in Copolymers
| Substituent Type on Benzophenone | Effect on Triplet Radical Stability | Expected Impact on Cross-linking |
| Electron-Donating Groups | Destabilize | Decrease |
| Electron-Withdrawing Groups (e.g., Fluorine) | Stabilize | Increase |
This table is based on the general principles of benzophenone photochemistry. nih.gov
Advanced Materials Development
Use in Hydrophobic Coatings
The creation of hydrophobic surfaces is crucial for a wide range of applications, including self-cleaning coatings, anti-icing surfaces, and moisture-resistant electronics. The hydrophobicity of a surface is determined by its chemical composition and surface roughness. A key factor in achieving low surface energy is the incorporation of fluorine atoms. mdpi.com Materials with a high fluorine content, such as those derived from this compound, are inherently low in surface energy and thus prime candidates for creating hydrophobic and even superhydrophobic coatings. shm-cz.cz
The application of fluorinated compounds, often in combination with creating a rough surface topography, is a common strategy to achieve superhydrophobicity. mdpi.com this compound could potentially be used as a building block for polymers or as a surface modifying agent to create highly water-repellent coatings.
Table 2: General Relationship Between Surface Chemistry and Wettability
| Surface Chemistry | Predominant Surface Groups | Expected Surface Energy | Water Contact Angle |
| Hydrophilic | -OH, -COOH, -NH2 | High | < 90° |
| Hydrophobic | -CH3, -CH2- | Low | > 90° |
| Highly Hydrophobic/Oleophobic | -CF3, -CF2- | Very Low | Significantly > 90° |
This table provides a generalized overview of surface wettability. shm-cz.cznih.gov
Applications in Optoelectronic Materials (e.g., Photovoltaic Additives)
In the field of optoelectronics, particularly in the development of organic and perovskite solar cells, additives play a crucial role in improving device efficiency and stability. Fluorinated compounds are increasingly being investigated as additives due to their ability to influence the morphology of the active layer and enhance hydrophobicity, thereby protecting the sensitive components from moisture-induced degradation. researchgate.netapvi.org.au
While research specifically on this compound as a photovoltaic additive is not extensively documented, studies on other fluorinated additives provide valuable insights. For example, the incorporation of fluorinated molecules can lead to improved thermal stability and morphology of the active layer in organic solar cells. nih.govrsc.org In perovskite solar cells, fluorinated additives have been shown to passivate defects and increase the hydrophobicity of the perovskite surface, leading to enhanced device lifetimes. apvi.org.auacs.org
The electron-withdrawing nature of the perfluorinated rings in this compound could also influence the electronic properties of the active layer in a solar cell, potentially affecting charge transport and reducing recombination losses. nih.gov The use of both volatile and non-volatile solid additives is a strategy to optimize the morphology and performance of organic solar cells, and non-volatile, fluorinated additives like this compound could play a role in this area. polyu.edu.hk
Table 3: Potential Effects of Fluorinated Additives in Solar Cells
| Property | Potential Effect of Fluorinated Additive | Reference |
| Device Stability | Increased hydrophobicity, leading to improved moisture resistance. | researchgate.netapvi.org.au |
| Active Layer Morphology | Can influence molecular packing and phase separation. | nih.govrsc.org |
| Power Conversion Efficiency | Can be enhanced through improved morphology and reduced defects. | nih.gov |
| Charge Recombination | May be reduced through passivation of trap states. | nih.gov |
Development of Microporous Polymer Materials
Microporous organic polymers (MOPs) are a class of materials characterized by their high surface area and permanent porosity, making them suitable for applications in gas storage, separation, and catalysis. mdpi.comrsc.org The synthesis of these materials often involves the use of rigid and contorted monomer units that prevent efficient packing in the solid state, thus creating intrinsic microporosity. researchgate.net
The rigid, non-planar structure of this compound makes it a promising candidate as a building block for the synthesis of microporous polymers. While specific examples of microporous polymers synthesized directly from this compound are not widely reported, the general principles of MOP design suggest its potential. The introduction of perfluorinated units into polymer backbones has been shown to be an effective strategy for increasing the surface area of the resulting materials. researchgate.net
The synthesis of porous organic polymers can be achieved through various methods, including Friedel-Crafts alkylation and Sonogashira coupling reactions. mdpi.comrsc.org The reactivity of the carbonyl group and the aromatic rings in this compound could potentially be exploited in such polymerization reactions to create novel porous networks. These materials would be expected to exhibit high thermal and chemical stability due to the strong carbon-fluorine bonds.
Table 4: Common Synthetic Routes to Microporous Organic Polymers
| Synthetic Route | Typical Monomers | Key Features of Resulting Polymers |
| Friedel-Crafts Alkylation | Aromatic compounds, crosslinkers | High surface area, good thermal stability |
| Sonogashira Coupling | Aryl halides, terminal alkynes | Conjugated frameworks, tunable porosity |
| Polycondensation | Diamines, dialdehydes | Functionalizable pores, good chemical stability |
This table summarizes common methods for the synthesis of microporous organic polymers. mdpi.comrsc.orgmdpi.com
Advanced Spectroscopic Techniques
This compound (DFB) has been the subject of numerous spectroscopic studies to elucidate its photochemical and photophysical properties. These investigations have provided critical insights into the behavior of its excited states and the transient species it forms upon irradiation.
Nanosecond Laser Flash Photolysis Studies
Nanosecond laser flash photolysis is a powerful technique for studying short-lived transient species generated by photoexcitation. When this compound, in a solvent like acetonitrile (B52724), is excited by a laser pulse, it rapidly undergoes intersystem crossing from the initial singlet state (¹DFB) to the triplet state (³DFB). researchgate.net This triplet species is characterized by distinct absorption maxima at 310 nm and 490 nm. researchgate.netsepscience.com
The triplet this compound (³DFB) is a highly reactive intermediate. It can abstract a hydrogen atom from various donor molecules, such as alkanes and alcohols, through a radical-like mechanism to form the this compound ketyl radical (DFBH•). sepscience.com The rate constants for these hydrogen abstraction reactions are notably higher, by a factor of 10 to 40, than those observed for the triplet state of its non-fluorinated counterpart, benzophenone. sepscience.com The resulting ketyl radical exhibits its own characteristic absorption maxima at 320 nm and 530 nm. researchgate.netsepscience.com
In aqueous solutions, the this compound ketyl radical can exist in equilibrium with its corresponding anion, with a pKa value of 6.9. researchgate.netsepscience.com The anion displays absorption maxima at 335 nm and 630 nm. sepscience.com The photoreduction of DFB by amines has also been investigated, revealing a mechanism that involves the initial formation of a triplet ion-pair. This ion-pair can then either undergo proton transfer to yield the ketyl radical or dissociate into free ions. sepscience.com
Flash photolysis studies have also demonstrated that in dimethylsulphoxide (DMSO), this compound can undergo biphotonic photochemistry. acs.org In this process, a single laser pulse can both produce and further excite the triplet state, leading to electron transfer as the predominant process for the highly excited triplet. acs.org
| Transient Species | Absorption Maxima (nm) | Solvent/Conditions |
|---|---|---|
| Triplet this compound (³DFB) | 310, 490 | Acetonitrile |
| This compound Ketyl Radical (DFBH•) | 320, 530 | - |
| This compound Ketyl Anion | 335, 630 | Aqueous Solution |
Time-Resolved Electron Paramagnetic Resonance (EPR) Spectroscopy
Time-resolved Electron Paramagnetic Resonance (EPR) spectroscopy is a magnetic resonance technique that is highly effective for the detection and characterization of paramagnetic species, such as triplet states and radicals, which are often generated in photochemical reactions. nih.govq-chem.com This method provides detailed information about the electronic structure and dynamics of these transient intermediates. nih.govq-chem.com
In the context of benzophenone and its derivatives, time-resolved EPR is instrumental in studying the formation of ketyl radicals. nih.govresearchgate.net Upon photoexcitation, the triplet benzophenone can abstract a hydrogen atom, leading to the formation of two radical species: the benzophenone ketyl radical and a radical derived from the hydrogen donor. nih.govresearchgate.net Time-resolved EPR can detect the signals from these radicals, offering insights into the kinetics of their formation and decay. nih.gov
Furthermore, this technique can reveal phenomena such as chemically induced dynamic electron polarization (CIDEP), which provides information about the spin dynamics of the radical formation process. researchgate.net While specific time-resolved EPR studies focused solely on this compound are not extensively detailed in the provided search results, the principles and applications of this technique to the parent compound, benzophenone, are directly relevant. acs.orgnih.govresearchgate.net For this compound, time-resolved EPR would be expected to be a powerful tool for investigating the properties of its triplet state and the resulting this compound ketyl radical, complementing the data obtained from laser flash photolysis.
Resonance Raman Spectroscopy of Ketyl Radicals and Solvation
Time-resolved resonance Raman (TR³) spectroscopy has been successfully employed to investigate the hydrogen-abstraction reaction of this compound with 2-propanol across a range of temperatures, from ambient up to supercritical conditions (520 K) at 31 MPa. acs.org This technique allows for the identification and structural characterization of the transient this compound ketyl radical (DFBPK). acs.org
In these studies, specific Raman bands corresponding to the DFBPK radical were identified. The assignments of these bands were supported by density functional theory (DFT) calculations and isotopic exchange methods. acs.org Notably, the Raman bands assigned to the C=C stretching mode at 1639 cm⁻¹ and the C-O stretching modes at 1274 cm⁻¹ were observed to shift to lower frequencies as the temperature increased. acs.org
By comparing these spectral shifts with those of structurally similar reference molecules (benzhydrol, decafluorobenzhydrol, and benzophenone), it was concluded that the shift in the C=C stretching mode with increasing temperature is primarily due to a decrease in the repulsive interaction between the solute (the ketyl radical) and the solvent. acs.org This demonstrates the sensitivity of resonance Raman spectroscopy in probing the solvation dynamics of transient radical species.
| Vibrational Mode | Raman Band (cm⁻¹) | Observation |
|---|---|---|
| C=C stretching | 1639 | Shifts to lower frequency with increasing temperature |
| C-O stretching | 1274 | Shifts to lower frequency with increasing temperature |
UV-Vis Spectroscopy in Kinetic Studies and Material Characterization
UV-Vis spectroscopy is a versatile and widely used technique in chemical kinetics and material characterization due to its ability to monitor changes in the concentration of absorbing species over time. thermofisher.comresearchgate.netntnu.no According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making it an excellent tool for tracking the progress of a reaction. thermofisher.com
UV-Vis spectroscopy is also valuable for the characterization of materials containing benzophenone derivatives. researchgate.net These compounds are often incorporated into polymers as UV absorbers to protect the material from photodegradation. researchgate.net The UV-Vis spectrum of such a material would show the characteristic absorption bands of the benzophenone chromophore, and any changes in this spectrum upon exposure to UV light could be used to assess the material's stability. The molar absorption coefficient, a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined using UV-Vis spectroscopy and is a key parameter in characterizing UV-absorbing materials. researchgate.net
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry methods, particularly density functional theory (DFT), have become indispensable tools for investigating the electronic structure, properties, and reactivity of molecules, including this compound. researchgate.netq-chem.comattaccalite.comcmu.edu These approaches complement experimental studies by providing detailed insights into reaction mechanisms and the nature of transient species that may be difficult to observe directly. researchgate.netnih.gov
DFT calculations have been used to support the assignment of vibrational modes in the resonance Raman spectra of the this compound ketyl radical. acs.org By computing the theoretical vibrational frequencies, a more confident assignment of the experimentally observed Raman bands can be made. acs.org
Furthermore, computational methods are employed to study the photophysical and photochemical reaction pathways of benzophenone and its derivatives. researchgate.net For example, DFT can be used to calculate the energies of the ground and excited states, as well as the structures of intermediates and transition states along a reaction coordinate. This information is crucial for understanding the mechanisms of photochemical reactions, such as hydrogen abstraction and photohydration. researchgate.net
The development of new theoretical and computational methods continues to enhance our ability to model complex chemical systems. nih.gov These approaches are applied to a wide range of areas, including materials chemistry, photochemistry, and biomolecular processes, providing testable hypotheses and aiding in the interpretation of experimental data. nih.gov
Emerging Research Directions and Future Outlook
New Synthetic Methodologies for Enhanced Control
The development of precise and efficient synthetic routes is crucial for accessing decafluorobenzophenone and its derivatives with a high degree of control over their molecular architecture. Current research is focused on refining existing methods and exploring novel strategies to achieve this.
One established approach involves the Grignard reaction of a perfluorinated aryl magnesium bromide with a perfluorinated benzaldehyde, followed by oxidation of the resulting alcohol. While effective, this method can sometimes be limited by the availability of starting materials and the need for stringent reaction conditions.
A more versatile and increasingly popular strategy is the use of iterative nucleophilic aromatic substitution (SNAr) reactions on readily available, less fluorinated precursors. nih.govnih.gov For instance, starting from a compound like bis(2,4,5-trifluorophenyl)methanone, sequential substitution reactions can be performed. nih.govnih.gov The high reactivity of fluorine atoms at specific positions (e.g., the 4,4'-positions) allows for selective functionalization with various nucleophiles, including hydroxides, methoxides, amines, and sulfides. nih.govnih.gov This iterative approach provides a pathway to not only this compound analogues but also a diverse range of symmetrical and asymmetrical fluorinated benzophenones. nih.govnih.gov
Recent advancements in synthetic methodologies also include catalyst-free photochemical fluorination of C-H bonds in aromatic carbonyl compounds. researchgate.netchemrxiv.org While not a direct synthesis of this compound, this technique highlights the growing interest in photochemistry for forging carbon-fluorine bonds, which could inspire new, more direct routes to perfluorinated aromatics. Additionally, Friedel-Crafts acylation remains a key reaction for creating the benzophenone (B1666685) core structure, which can then be subjected to exhaustive fluorination. researchgate.net
Future research in this area will likely focus on developing catalytic methods to improve efficiency and reduce waste, exploring flow chemistry for safer and more scalable production, and utilizing novel fluorinating reagents that offer greater selectivity and milder reaction conditions. nih.gov
Exploration of Novel Photochemical Pathways
The photochemistry of this compound is a rich field of study, with its highly fluorinated structure giving rise to distinct reactivity compared to its non-fluorinated counterpart, benzophenone. Upon absorption of UV light, this compound efficiently undergoes intersystem crossing from the first excited singlet state (¹DFB) to the triplet state (³DFB). acs.org The lifetime of the singlet state is extremely short, precluding its direct involvement in most photochemical reactions. acs.org
The triplet state, ³DFB, is the primary photoactive species and is known to participate in a variety of reactions, most notably hydrogen abstraction and reactions with alkenes. acs.orgacs.org In the presence of suitable hydrogen donors like alkanes and alcohols, ³DFB can abstract a hydrogen atom. acs.org Studies have also investigated its reactions with a wide range of alkenes, with measured rate constants in the range of 10⁷–10⁹ L mol⁻¹ s⁻¹. acs.org The rate of these reactions is influenced by the electronic properties of the alkene, with electron-donating groups on the double bond increasing the rate constant. acs.org This suggests an electrophilic character for the excited ketone in these interactions. acs.org
Two primary mechanisms have been proposed for the reaction of triplet ketones with alkenes: a "parallel approach" where the excited carbonyl acts as a nucleophile, and a "perpendicular approach" where it behaves as an electrophile. acs.org The observed reactivity of ³DFB with substituted alkenes supports the perpendicular approach. acs.org
Emerging research is delving into more complex photochemical transformations. For example, the use of photochemical reactions to synthesize complex aromatic structures, such as substituted benzo[b]fluorenes from alkyne-bearing chalcones, demonstrates the potential for light-induced reactions to build molecular complexity. nih.gov While not directly involving this compound, these studies provide a blueprint for exploring its potential in novel photochemical cycloadditions and rearrangements.
Future investigations will likely explore the photochemical reactions of this compound in a wider array of solvent environments to understand how solvent polarity and hydrogen-bonding capabilities influence its excited-state dynamics and reactivity. nih.gov Time-resolved spectroscopic techniques will continue to be instrumental in elucidating the intricate details of these photochemical pathways. nih.gov
Integration into Advanced Functional Materials
The unique properties conferred by extensive fluorination, such as high thermal stability, chemical resistance, and distinct electronic characteristics, make this compound and its derivatives promising candidates for integration into advanced functional materials.
Fluorination is a known strategy to enhance the photostability and tune the spectroscopic properties of fluorophores. nih.gov The incorporation of highly fluorinated benzophenone moieties into larger molecular structures can lead to materials with improved performance and longevity in applications such as organic light-emitting diodes (OLEDs). Polyfluorenes, a class of polymers used in OLEDs, are an example of materials where the properties of the aromatic building blocks are critical. nih.gov
The ability to functionalize fluorinated benzophenones through nucleophilic aromatic substitution opens up avenues for creating a wide variety of precursors for advanced materials. nih.govnih.gov For instance, the synthesis of fluorinated xanthones, acridones, and thioxanthones from fluorinated benzophenones provides access to a range of compounds with tunable absorption and emission spectra. nih.govnih.gov Several of these precursors have been shown to be highly fluorescent. nih.gov
Future research will likely focus on the synthesis of polymers and dendrimers incorporating this compound units to explore their potential in applications such as gas separation membranes, protective coatings, and advanced optics. The electron-withdrawing nature of the perfluorinated rings could also be exploited in the design of new materials for organic electronics, such as n-type semiconductors.
Computational Predictions and Experimental Validation
Computational chemistry, particularly density functional theory (DFT) and time-dependent density functional theory (TD-DFT), has become an indispensable tool for predicting the properties and reactivity of molecules like this compound. nih.gov These methods allow for the theoretical investigation of molecular structure, electronic properties, absorption spectra, and the energetics of photochemical reaction pathways. nih.govnih.gov
For example, computational studies can be used to model the photodegradation mechanisms of fluorinated compounds, providing insights into the stability and potential photoproducts. nih.govacs.org By calculating the energies of different excited states and the barriers for various reactions, researchers can predict the most likely photochemical outcomes. nih.gov This is particularly valuable for understanding the phototoxicity and environmental fate of fluorinated molecules. nih.gov
The synergy between computational predictions and experimental validation is crucial for advancing the field. compchemhighlights.orgnih.govcam.ac.uknih.gov Computational models can guide experimental design by identifying promising synthetic targets or predicting the spectroscopic signatures of transient species. scielo.br Conversely, experimental results provide the necessary data to benchmark and refine computational methods, leading to more accurate predictive models. compchemhighlights.orgcam.ac.uk
An example of this interplay is the use of computational models to predict ¹⁹F NMR chemical shifts, which can then be compared to experimental spectra to identify and characterize photoproducts of fluorinated compounds. nih.govacs.org
Future efforts in this area will involve the development of more sophisticated computational models that can accurately describe the complex interplay of electronic and environmental effects on the photochemistry of this compound. Machine learning and artificial intelligence are also poised to play a larger role in predicting the properties and reactivity of new derivatives, accelerating the discovery of novel functional materials. scielo.br
Role in Sustainable Chemistry and Green Processes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. newchemical.itpfizer.comdrugpatentwatch.com this compound and its chemistry are being evaluated within this framework, with a focus on developing more sustainable synthetic methods and applications. nih.gov
One of the key tenets of green chemistry is the use of catalysis to improve reaction efficiency and reduce waste. newchemical.it The development of catalytic methods for the synthesis of this compound and its derivatives is an active area of research. mdpi.comnih.gov Photocatalysis, which utilizes light to drive chemical reactions, is a particularly promising green technology. mdpi.comfrontiersin.orgnih.gov The photochemical properties of this compound suggest its potential use as a photocatalyst in various organic transformations.
Energy efficiency is another core principle of green chemistry. newchemical.itdrugpatentwatch.com Photochemical reactions, including those involving this compound, can often be carried out at ambient temperature, reducing the energy consumption associated with heating reactions. jddhs.com The use of energy-efficient light sources like LEDs further enhances the green credentials of these processes. nih.gov
The choice of solvents is also a critical consideration in green chemistry. pfizer.com Research into conducting photochemical reactions in more environmentally benign solvents, or even in solvent-free conditions, is an important direction for the sustainable application of this compound. jddhs.com
Q & A
Q. What are the recommended methods for synthesizing decafluorobenzophenone, and how can purity be verified?
this compound is typically synthesized via electrophilic aromatic substitution or fluorination of benzophenone derivatives using fluorine-rich reagents. To ensure purity, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹⁹F) for structural confirmation and gas chromatography-mass spectrometry (GC-MS) for purity analysis. Reproducibility requires strict control of reaction conditions (e.g., temperature, solvent polarity) and inert atmospheres to avoid side reactions .
Q. How should researchers design experiments to study this compound’s photophysical properties?
Use time-resolved fluorescence or laser flash photolysis to measure triplet-state lifetimes and quenching rates. Reference experiments from The Journal of Physical Chemistry (1972), which compared this compound’s triplet-state kinetics with benzophenone. Ensure solvent degassing to eliminate oxygen interference, and validate results against known rate constants (e.g., kq = 1.6 × 10⁸ M⁻¹ s⁻¹ for benzene quenching) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use impermeable gloves (e.g., nitrile), safety goggles, and fume hoods to avoid inhalation of aerosols. For spills, vacuum with HEPA filtration to prevent dust dispersion. Follow institutional Chemical Hygiene Plans and prioritize containment over reactive cleanup methods .
Advanced Research Questions
Q. How does the charge polarization of this compound’s triplet state influence its reactivity in hydrogen abstraction reactions?
Fluorine’s inductive effect increases charge polarization in the triplet (n,π*) state, enhancing electron-deficient carbonyl reactivity. Compare kinetic data with benzophenone: this compound exhibits a 10³-fold higher quenching rate by benzene due to charge-transfer complex formation. Validate this via Stern-Volmer plots and computational modeling (e.g., density functional theory) to map electron distribution .
Q. What methodologies resolve contradictions in literature data on this compound’s environmental persistence?
Conduct systematic reviews using the HPV Chemical Challenge Program framework (U.S. EPA 1999b). Prioritize peer-reviewed risk assessments and primary studies post-2010, excluding non-English sources unless uniquely relevant. Cross-validate findings via OECD-tiered biodegradation tests and QSAR modeling to address data gaps .
Q. How can researchers optimize experimental conditions for studying this compound’s exciplex formation with aromatic solvents?
Use low-temperature matrix isolation (e.g., 77 K in ethanol glass) to stabilize transient exciplexes. Monitor via UV-vis and electron paramagnetic resonance (EPR) spectroscopy. Reference solvent polarity indices (e.g., ET30) to correlate exciplex stability with solvent dielectric constants .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are suitable for analyzing this compound’s kinetic data in comparative studies?
Apply nonlinear regression to fit time-resolved decay curves (e.g., biexponential models for triplet-state decay). Use ANOVA to assess significance in rate constant differences between fluorinated and non-fluorinated analogs. Report confidence intervals (95%) to quantify uncertainty .
Q. How should researchers address discrepancies in reported quantum yields for this compound-mediated photoreactions?
Standardize light source calibration (e.g., actinometry with ferrioxalate) and control for inner-filter effects. Publish detailed supplementary materials on experimental setups to enable cross-lab validation .
Literature and Reproducibility
Q. What strategies ensure comprehensive literature reviews on this compound’s applications?
Combine SciFinder keyword searches (e.g., “this compound AND photochemistry”) with citation tracking in Web of Science. Differentiate primary sources (e.g., kinetic studies) from secondary reviews, and prioritize journals with rigorous peer review (e.g., J. Phys. Chem.) .
Q. How can experimental protocols be documented to meet reproducibility standards?
Follow the Beilstein Journal of Organic Chemistry guidelines: detail synthetic procedures, characterization data (NMR shifts, GC-MS traces), and raw datasets in supplementary files. Use digital object identifiers (DOIs) for referenced spectra or software tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
